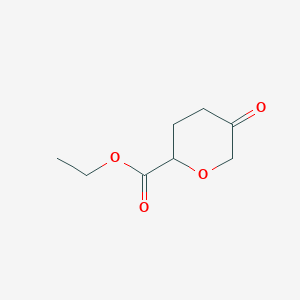

Ethyl 5-oxooxane-2-carboxylate

Übersicht

Beschreibung

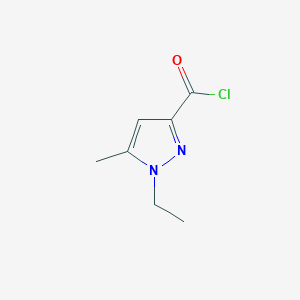

Ethyl 5-oxooxane-2-carboxylate is a versatile organic compound with a five-membered ring structure containing a carbonyl group and an ester group. It has a CAS Number of 1126-51-8 .

Molecular Structure Analysis

The molecular formula of this compound is C7H10O4 . The InChI code is 1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 158.15 g/mol . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antimalarial Activities

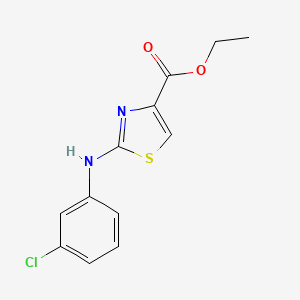

Ethyl 5-oxooxane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities. These derivatives showed in vitro activity against P. falciparum and antimycobacterium, highlighting their potential in antimalarial research (Nongpanga et al., 2003).

Synthesis of Aminoalkyloxazole-5-carboxylates

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds were formed efficiently when irradiated in acetone, demonstrating the chemical versatility of this compound (Cox et al., 2003).

Photolytic Pathways

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been studied for its photolytic pathways at 300 nm in various alcohols and amines. This research reveals two competing photolytic pathways: reversible photoisomerisation and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis of Pyrroles, Furans, Thiophens

Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate was also used in the synthesis of pyrroles, furans, thiophens, and their benzo analogues. This demonstrates its utility in creating diverse organic compounds (Prager & Williams, 1996).

Drug Resistance in Cancer Cells

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a derivative of this compound, has shown potential in mitigating drug resistance in cancer cells. It exhibits cytotoxicity against a range of hematologic and solid tumor cells (Das et al., 2009).

Crystal Structure Analysis

The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using X-ray diffraction, revealing intricate molecular details. This contributes to the understanding of molecular interactions and structural properties of such compounds (Marjani, 2013).

Enzymatic Kinetic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, has been used in enzymatic kinetic resolution processes to produce S-enantiomer, demonstrating its application in stereochemistry and pharmaceutical synthesis (Kasture et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a derivative of oxane, which is a class of organic compounds .

Mode of Action

It is known that esters, a group to which this compound belongs, can undergo hydrolysis in the presence of water and a catalyst . This reaction results in the formation of an alcohol and a carboxylic acid . The specific interactions of Ethyl 5-oxooxane-2-carboxylate with its targets would depend on the nature of these targets.

Biochemical Pathways

As an ester, it could potentially be involved in ester metabolism pathways . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The bioavailability of this compound would depend on these properties. As an ester, it could potentially be metabolized by esterases, enzymes that catalyze the hydrolysis of esters .

Biochemische Analyse

Cellular Effects

Ethyl 5-oxooxane-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, thereby affecting cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cell behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It participates in the hydrolysis of ester bonds, facilitated by esterases, and influences metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell

Eigenschaften

IUPAC Name |

ethyl 5-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBZMSYQUPSNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001194733 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-77-3 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-5-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001194733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B1404892.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)